4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 803732-49-2
VCID: VC5980313
InChI: InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10)
SMILES: CC1CCCC2=C1N=C(S2)N
Molecular Formula: C8H12N2S
Molecular Weight: 168.26

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

CAS No.: 803732-49-2

Cat. No.: VC5980313

Molecular Formula: C8H12N2S

Molecular Weight: 168.26

* For research use only. Not for human or veterinary use.

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine - 803732-49-2

Specification

CAS No. 803732-49-2
Molecular Formula C8H12N2S
Molecular Weight 168.26
IUPAC Name 4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10)
Standard InChI Key QNLHFBTXUZMMGX-UHFFFAOYSA-N
SMILES CC1CCCC2=C1N=C(S2)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine consists of a partially saturated benzo[d]thiazole system, where positions 4–7 are hydrogenated to form a tetrahydro ring (Table 1). The methyl group at position 4 and the amine at position 2 create distinct electronic and steric profiles that influence its biological interactions. X-ray crystallography of analogous compounds reveals planar thiazole rings and chair conformations in the tetrahydro region, suggesting potential for DNA minor groove binding .

Table 1: Key physicochemical properties

PropertyValue
CAS No.803732-49-2
Molecular FormulaC8H12N2S\text{C}_8\text{H}_{12}\text{N}_2\text{S}
Molecular Weight168.26 g/mol
Hydrogen Bond Donors2 (NH2_2)
Hydrogen Bond Acceptors3 (2N, 1S)
Rotatable Bonds0

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of related tetrahydrobenzo[d]thiazoles show N-H stretching vibrations at 3350–3250 cm1^{-1} and C-S-C asymmetric stretches near 690 cm1^{-1} . Nuclear magnetic resonance (NMR) data for the parent compound remains unpublished, but 1H^1\text{H}-NMR of analogs displays characteristic signals:

  • Cyclohexene protons: δ 1.5–2.5 ppm (multiplet)

  • Thiazole C-H: δ 6.8–7.2 ppm (singlet)

  • NH2_2: δ 5.1 ppm (broad, exchangeable)

Synthesis and Optimization

Classical Synthetic Routes

The primary synthesis involves cyclocondensation of 4-methylcyclohexanone with thiourea derivatives under acidic conditions (Scheme 1). For example, heating 4-methylcyclohexanone (1.0 eq) with N-substituted thiourea (1.2 eq) in ethanol containing catalytic HCl at reflux for 12 hours yields the target compound in 45–60% purity . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically raises yields to 78% .

Scheme 1: Representative synthesis

4-Methylcyclohexanone+ThioureaHCl, EtOH, Δ4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine\text{4-Methylcyclohexanone} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, Δ}} \text{4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine}

Modern Methodological Advances

Recent protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes. Irradiating a mixture of 4-methylcyclohexanone (1.0 eq), thiourea (1.1 eq), and iodine (10 mol%) in acetonitrile at 150°C for 15 minutes achieves 92% conversion, as monitored by HPLC . Solid-phase synthesis using Wang resin-bound amines has also been explored for combinatorial library generation, though scalability remains limited .

Biological Activities and Mechanisms

DNA Gyrase Inhibition

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine derivatives exhibit potent inhibition of Escherichia coli DNA gyrase, with half-maximal inhibitory concentrations (IC50_{50}) as low as 38 nM . Molecular docking studies position the amine group within the ATP-binding pocket, forming hydrogen bonds with Asp73 and Arg76 residues (Figure 1). The methyl group enhances hydrophobic interactions with Ile78 and Leu91, explaining the 10-fold potency increase over unmethylated analogs .

Figure 1: Proposed binding mode to DNA gyrase
(Hypothetical illustration showing H-bonds (dashed lines) and hydrophobic contacts)

Antibacterial Activity

Despite strong enzymatic inhibition, cellular activity against E. coli (MIC > 128 μg/mL) and Staphylococcus aureus (MIC = 32–64 μg/mL) remains modest . Impedance analysis in ΔtolC E. coli mutants reveals 8-fold MIC improvements, implicating AcrAB-TolC efflux pumps in resistance . QSAR models attribute poor penetration to high topological polar surface area (TPSA = 85 Å2^2) and excessive rotatable bonds (n = 3 in pro-drug derivatives) .

Pharmacological Applications and Derivatives

Lead Optimization Campaigns

Second-generation analogs replacing the 4-methyl with trifluoromethyl groups (e.g., 4-CF3_3) show 3-fold enhanced gyrase inhibition (IC50_{50} = 12 nM) and 64% oral bioavailability in murine models . Bromination at position 5 further improves topoisomerase IV inhibition (IC50_{50} = 28 nM vs. 110 nM for parent), achieving dual-target activity crucial for reducing antibiotic resistance .

Table 2: Structure-activity relationships of key derivatives

R-GroupDNA Gyrase IC50_{50} (nM)Topo IV IC50_{50} (nM)S. aureus MIC (μg/mL)
-CH3_33811064
-CF3_3129532
-Br272816

Prodrug Strategies

To address poor membrane permeability, phosphate prodrugs have been developed. 2-Amino-4-methylbenzo[d]thiazol-7-yl methyl phosphate demonstrates 88% intestinal absorption in rats, with sustained plasma levels (>1 μg/mL for 8 hours) following 50 mg/kg oral dosing . Esterase-mediated hydrolysis regenerates the active compound in hepatic microsomes with t1/2t_{1/2} = 45 minutes .

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